![molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9](/img/structure/B567709.png)
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .
Scientific Research Applications
Antimicrobial Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been reported to possess antibacterial and antifungal properties .
Antiviral Activity
These compounds have also been found to exhibit antiviral properties, making them potentially useful in the development of new antiviral drugs .
Antiparasitic Activity
The [1,2,4]triazolo[1,5-a]pyrimidines have shown antiparasitic activity. This suggests that 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could be used in the development of antiparasitic drugs .
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been reported to have anticancer properties. Therefore, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially be used in cancer treatment .
Treatment of Neurological Disorders
Some compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of neurological disorders such as Alzheimer’s disease and insomnia .
Cardiovascular Applications
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Agriculture Applications
These compounds have also received attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
Material Science Applications
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have various applications in the material sciences fields .
Mechanism of Action
Target of Action
Compounds with a similar triazolo[1,5-a]pyrimidines moiety have been associated with anti-inflammatory activity .
Mode of Action
Compounds with a similar structure have been found to inhibit phosphodiesterase (pde), leading to an increase in cyclic adenosine monophosphate (camp) levels . This can result in various physiological effects, including vasodilation in the cardiovascular system .
Biochemical Pathways
Pde inhibitors, which this compound may potentially be, are known to affect the camp pathway . Increased cAMP levels can lead to a variety of downstream effects, including the activation of protein kinase A, which can influence numerous cellular processes .
Result of Action
Compounds with a similar structure have been associated with anti-inflammatory activity .
Future Directions
properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQEYATZMUNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712400 |
Source
|
Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1245644-40-9 |
Source
|
Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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